Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate consists of an ethyl ester group attached to a 2-amino-6-chloropyrimidine ring . The InChI code for this compound is InChI=1S/C8H9ClN2O2/c1-2-13-8(12)4-6-3-7(9)11-5-10-6/h3,5H,2,4H2,1H3
.
Physical And Chemical Properties Analysis
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate is a colorless to tan liquid . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not available from the search results.
Scientific Research Applications
Synthetic Chemistry and Compound Formation
- Ethyl 4-chloroacetoacetate reacts with 4-amino-6-hydroxy-2-pyrimidinethiol, leading to the formation of ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate. This process demonstrates the compound's role in creating complex chemical structures, which is fundamental in synthetic chemistry (Campaigne et al., 1981).
- Ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives, when treated with ammonia, yield 2-(4-aminopyrimidin-5-yl)acetamides, which are then cyclized to form biologically relevant compounds like diazaoxindoles (Kókai et al., 2016).
Biological Relevance and Antimicrobial Activity
- In the study of 6-aminouracyles and ethyl oxochloroacetate, it was found that the resulting ethyl 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetates exhibit low antibacterial and antitumor activity, highlighting the potential biological applications of these compounds (Gasparyan et al., 2016).
Agricultural and Environmental Implications
- Chlorimuron-ethyl, which is structurally similar, is used as a herbicide. Its degradation in soil involves microbial transformation, where fungi like Aspergillus niger play a significant role. Understanding the degradation pathways of such compounds can inform environmental management strategies (Sharma et al., 2012).
Anticancer Research
- Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, which shares a structural component with the ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate, has been studied for its potential effects on the proliferation and survival of cancer cells, indicating a role in the development of anticancer agents (Temple et al., 1983).
Glucosidase Inhibition Studies
- Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates have been synthesized and shown to have high inhibition activities towards α-glucosidase and β-glucosidase enzymes. This suggests potential applications in the treatment of diseases like diabetes (Babar et al., 2017).
Molluscicidal Properties
- Certain derivatives of ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate have been shown to possess molluscicidal properties, useful in controlling populations of snails that are intermediate hosts of diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Anti-Tubercular Activity
- Ethyl 1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate, a compound related to ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate, shows significant potential as an anti-tubercular agent (Vavaiya et al., 2022).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8(13)4-10-7-3-6(9)11-5-12-7/h3,5H,2,4H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMDHGTCMKYSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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